2-Etil-2-imidazolina

Descripción general

Descripción

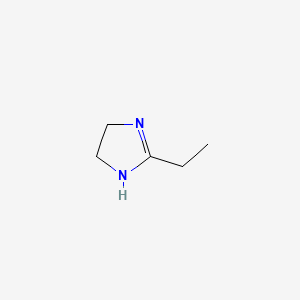

2-Ethyl-2-imidazoline is a heterocyclic organic compound that belongs to the imidazoline family. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Coordination Chemistry

2-Ethyl-2-imidazoline acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems.

Antitumor Activity

Recent studies have shown that derivatives of 2-Ethyl-2-imidazoline exhibit significant antitumor activity. For example, compound 4f demonstrated improved antiproliferative effects against cancer cell lines compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX). The selectivity index indicated that this derivative was significantly less toxic to normal cells while effectively targeting tumor cells.

Table 1: Antitumor Activity of 2-Ethyl-2-imidazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | HeLa | 3.24 | 23-46 |

| Control | L-02 (Normal) | N/A | N/A |

The mechanism involves the induction of apoptosis, where the expression of pro-apoptotic proteins (Bax) increases while anti-apoptotic proteins (Bcl-2) decrease.

Neuroprotective Properties

Research indicates that derivatives of 2-Ethyl-2-imidazoline may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanisms behind these effects.

Corrosion Inhibition

This compound has been investigated as an effective corrosion inhibitor for various metals, including mild steel, copper, and aluminum. Its ability to form a protective film on metal surfaces helps prevent corrosion by limiting the interaction between the metal and corrosive agents.

Surfactants and Emulsifiers

In industrial processes, 2-Ethyl-2-imidazoline is used as a surfactant and emulsifier due to its amphiphilic properties, which facilitate the mixing of oil and water phases.

Pharmaceuticals

The compound is being explored for its potential as a pharmaceutical agent, particularly in developing new drugs targeting cancer and other diseases due to its biological activity.

Case Study: Antitumor Activity

A recent study focused on the effects of ethyl imidazole derivatives on non-small cell lung cancer (NSCLC). The researchers found specific derivatives exhibited strong inhibitory effects on nuclear sirtuins, proteins implicated in cancer progression. This study utilized both docking simulations and experimental validation using NSCLC cell lines, demonstrating potential therapeutic applications against lung cancer.

Análisis Bioquímico

Biochemical Properties

2-Ethyl-2-imidazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand for imidazoline receptors, which are involved in several physiological processes. The compound interacts with enzymes such as monoamine oxidase (MAO) and nitric oxide synthase (NOS), influencing their activity. These interactions are crucial for the regulation of neurotransmitter levels and the production of nitric oxide, respectively . Additionally, 2-Ethyl-2-imidazoline has been shown to bind to α2-adrenergic receptors, modulating their activity and affecting neurotransmission .

Cellular Effects

2-Ethyl-2-imidazoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, 2-Ethyl-2-imidazoline affects the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to stress and injury . The compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-2-imidazoline involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to imidazoline receptors, leading to the activation or inhibition of downstream signaling pathways . For example, its interaction with imidazoline I2 receptors results in the modulation of monoamine oxidase activity, affecting neurotransmitter levels . Additionally, 2-Ethyl-2-imidazoline can inhibit nitric oxide synthase, reducing the production of nitric oxide and influencing vascular tone and immune responses . The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-imidazoline can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Ethyl-2-imidazoline has been shown to result in adaptive changes in cellular function, such as alterations in receptor expression and enzyme activity . These changes can affect the overall response of cells to the compound and may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Ethyl-2-imidazoline vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 2-Ethyl-2-imidazoline can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity . These findings highlight the importance of careful dosage optimization in the use of 2-Ethyl-2-imidazoline for therapeutic purposes .

Metabolic Pathways

2-Ethyl-2-imidazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 2-Ethyl-2-imidazoline, converting it into more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity and potential therapeutic effects .

Transport and Distribution

The transport and distribution of 2-Ethyl-2-imidazoline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 2-Ethyl-2-imidazoline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors determine the overall bioavailability and efficacy of 2-Ethyl-2-imidazoline in different biological contexts .

Subcellular Localization

The subcellular localization of 2-Ethyl-2-imidazoline is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Ethyl-2-imidazoline can be targeted to the mitochondria, where it affects mitochondrial function and energy production . The compound’s subcellular localization is essential for its role in modulating cellular processes and responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-imidazoline can be synthesized through the cyclization of ethylenediamine with acetic acid. The reaction typically involves heating the reactants under reflux conditions. The process can be summarized as follows:

- Ethylenediamine reacts with acetic acid to form an intermediate.

- The intermediate undergoes cyclization to form 2-ethyl-2-imidazoline.

Industrial Production Methods: In industrial settings, the production of 2-ethyl-2-imidazoline often involves the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-2-imidazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazoline N-oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Imidazoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazolines depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 2-ethyl-2-imidazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparación Con Compuestos Similares

2-Methyl-2-imidazoline: Similar in structure but with a methyl group instead of an ethyl group.

2-Phenyl-2-imidazoline: Contains a phenyl group, which imparts different chemical properties.

2-Hydroxyethyl-2-imidazoline: Contains a hydroxyethyl group, making it more hydrophilic.

Uniqueness: 2-Ethyl-2-imidazoline is unique due to its specific ethyl substitution, which influences its reactivity and solubility. This makes it particularly useful in applications where a balance between hydrophobic and hydrophilic properties is desired.

Actividad Biológica

2-Ethyl-2-imidazoline (CHN) is an imidazoline derivative that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antitumor effects, antihypertensive activity, and potential applications in drug development.

Chemical Structure and Properties

2-Ethyl-2-imidazoline is characterized by its imidazoline ring structure, which contributes to its biological activity. The compound can be synthesized through various chemical methods, often involving the reaction of ethylene diamine with suitable aldehydes or carboxylic acids. Its molecular structure allows for interactions with various biological targets, influencing its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-ethyl-2-imidazoline derivatives. For instance, novel derivatives have shown significant pro-apoptotic activity in vitro against cancer cell lines. A study demonstrated that certain derivatives exhibited enhanced antiproliferative activity compared to established chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX). One particularly effective derivative increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating a mechanism that promotes cancer cell apoptosis through mitochondrial pathways .

Table 1: Antitumor Activity of 2-Ethyl-2-imidazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| 4g | MCF-7 | 5.00 | Apoptosis induction through caspase activation |

| 4h | A549 | 4.00 | Mitochondrial pathway activation |

Antihypertensive Activity

The antihypertensive properties of imidazoline derivatives have been well-documented. Specifically, compounds related to 2-ethyl-2-imidazoline have shown both vasoconstrictive and hypotensive activities. In animal models, these compounds effectively reduced arterial blood pressure without compromising blood flow to vital organs. This dual action makes them promising candidates for treating hypertension .

Case Study: Vasoactivity in Animal Models

In a controlled study involving hypertensive rats, administration of a 0.1% solution of a related imidazoline compound resulted in a significant reduction in blood pressure over a period of several hours. The effects were dose-dependent, with higher doses yielding more pronounced hypotensive effects .

Hormonal Effects and Other Pharmacological Activities

Beyond their antitumor and antihypertensive properties, imidazoline derivatives have been investigated for their hormonal effects . Research indicates that these compounds may interact with estrogen receptors and adrenergic receptors, suggesting potential applications in endocrine disorders and metabolic conditions .

Table 2: Summary of Pharmacological Activities

Propiedades

IUPAC Name |

2-ethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKCFBHJFNUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239233 | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-52-9 | |

| Record name | 2-Ethylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Ethyl-2-imidazoline contribute to polyamide synthesis?

A: 2-Ethyl-2-imidazoline acts as a monomer in a ring-opening polyaddition reaction with dicarboxylic acids to produce polyamides []. This reaction occurs at elevated temperatures (around 220°C) where the imidazoline ring opens and reacts with the carboxylic acid groups of the dicarboxylic acid. This process forms amide linkages, ultimately resulting in the polyamide chain. The research specifically demonstrates this with the synthesis of nylon 26 by reacting 2-Ethyl-2-imidazoline with adipic acid [].

Q2: What spectroscopic data supports the successful synthesis of polyamides using 2-Ethyl-2-imidazoline?

A: The research primarily utilizes infrared (IR) spectroscopy to confirm the formation of nylon 26 []. By comparing the IR spectrum of the synthesized polymer with an authentic sample of nylon 26, the researchers found a high degree of similarity. This similarity in the IR spectra indicates the presence of identical functional groups, confirming the successful synthesis of nylon 26 using 2-Ethyl-2-imidazoline and adipic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.